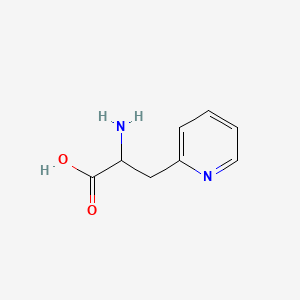
Hydro Idebenone 1-O-Sulfate Dipotassium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydro Idebenone 1-O-Sulfate Dipotassium Salt is a synthetic compound derived from idebenone, a quinone analog. Idebenone is known for its antioxidant properties and is used in various therapeutic applications. The addition of sulfate and dipotassium groups enhances its solubility and stability, making it suitable for diverse scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hydro Idebenone 1-O-Sulfate Dipotassium Salt typically involves the sulfonation of idebenone followed by neutralization with potassium hydroxide. The process can be summarized as follows:
Sulfonation: Idebenone is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group.
Neutralization: The resulting sulfonated idebenone is then neutralized with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors and precise control of reaction conditions to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, often involving continuous flow reactors and automated systems for monitoring and control.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the quinone moiety, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to its hydroquinone form, which may exhibit different chemical and biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of idebenone.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted idebenone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Hydro Idebenone 1-O-Sulfate Dipotassium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying redox reactions.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress in cellular models.
Medicine: Explored for its therapeutic potential in neurodegenerative diseases, mitochondrial disorders, and as a neuroprotective agent.
Industry: Utilized in the formulation of cosmetic products due to its antioxidant properties and stability.
Mécanisme D'action
The mechanism of action of Hydro Idebenone 1-O-Sulfate Dipotassium Salt primarily involves its antioxidant properties. It acts by scavenging free radicals and reducing oxidative stress within cells. The compound can interact with the electron transport chain in mitochondria, enhancing ATP production and protecting mitochondrial function. Additionally, it may modulate various signaling pathways involved in cellular stress responses.
Comparaison Avec Des Composés Similaires
Idebenone: The parent compound, known for its antioxidant properties and therapeutic applications.
Coenzyme Q10: A naturally occurring quinone with similar antioxidant functions but differing in its molecular structure and solubility.
Ubiquinone: Another quinone analog with widespread use in dietary supplements and therapeutic applications.
Uniqueness: Hydro Idebenone 1-O-Sulfate Dipotassium Salt stands out due to its enhanced solubility and stability compared to idebenone. The addition of sulfate and dipotassium groups allows for better formulation in various applications, making it a versatile compound in both research and industry.
Propriétés
Numéro CAS |
103993-36-8 |
|---|---|
Formule moléculaire |
C₁₉H₂₈K₂O₉S |
Poids moléculaire |
510.68 |
Synonymes |
3-Hydroxy-4,5-dimethoxy-2-methyl-6-(sulfooxy)-benzenedecanoic Acid Potassium Salt (1:2); 3-Hydroxy-4,5-dimethoxy-2-methyl-6-(sulfooxy)-Benzenedecanoic Acid Dipotassium Salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one](/img/structure/B1145320.png)

![2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoicAcid](/img/structure/B1145332.png)


